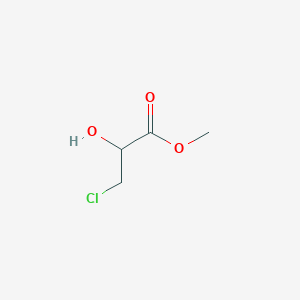

3-chloro-2-hydroxypropanoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

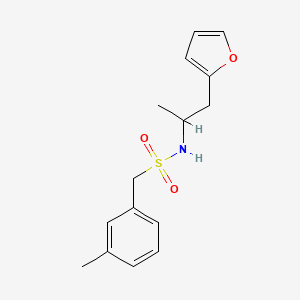

“Methyl 3-chloro-2-hydroxypropanoate” is a chemical compound with the molecular formula C4H7ClO3 . It has an average mass of 138.550 Da and a monoisotopic mass of 138.008377 Da . This compound is also known by its IUPAC name, “Methyl 3-chloro-2-hydroxypropanoate”, and other names such as "Propanoic acid, 3-chloro-2-hydroxy-, methyl ester" .

Synthesis Analysis

The synthesis of “Methyl 3-chloro-2-hydroxypropanoate” involves several reaction conditions and operations . For instance, one synthesis method involves the use of acetone and sodium iodide, yielding a 79% product . Another method involves the use of sulfuric acid, which yields the product after heating for 5 hours . Other methods involve the use of hydrogen chloride, acetyl chloride, sodium hydroxide, hydroxyammonium sulfate, and pyridine .Molecular Structure Analysis

The molecule of “Methyl 3-chloro-2-hydroxypropanoate” contains a total of 14 bonds . There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

The reactions of “Methyl 3-chloro-2-hydroxypropanoate” with OH radical have been studied using electronic structure calculations based on DFT methods and variational transition state theory . Five reaction pathways, three hydrogen atom abstraction reactions and two OH radical addition reactions were identified for the initial reaction .Physical And Chemical Properties Analysis

“Methyl 3-chloro-2-hydroxypropanoate” is a solid substance with a refractive index of n20/D 1.4536 . It has a boiling point of 105-108 °C/20 mmHg and a density of 1.319 g/mL at 25 °C . The compound should be stored at a temperature of 2-8°C .Mécanisme D'action

The mechanism of action of methyl 3-chloro-2-hydroxypropanoate is not well understood. However, it is believed to exert its effects by inhibiting various enzymes and metabolic pathways in the target organisms.

Biochemical and Physiological Effects:

Methyl 3-chloro-2-hydroxypropanoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit antiviral activity against certain viruses.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 3-chloro-2-hydroxypropanoate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, its limitations include its potential toxicity and the need for proper safety precautions when handling this compound.

Orientations Futures

There are several potential future directions for research on methyl 3-chloro-2-hydroxypropanoate. These include:

1. Investigation of its potential as a drug candidate for the treatment of various diseases.

2. Further studies on its antibacterial, antifungal, and antiviral properties.

3. Development of new synthetic methods for the production of this compound.

4. Investigation of its potential as a growth regulator for various crops.

5. Development of new polymers using this compound as a monomer.

In conclusion, methyl 3-chloro-2-hydroxypropanoate is an important intermediate in the synthesis of various organic compounds. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and polymer chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.

Méthodes De Synthèse

Methyl 3-chloro-2-hydroxypropanoate can be synthesized by the reaction of 3-chloro-2-hydroxypropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to form the final product.

Applications De Recherche Scientifique

Recherche chimique

“3-chloro-2-hydroxypropanoate de méthyle” est un composé chimique de formule moléculaire C4H7ClO3 . Il est utilisé dans diverses recherches chimiques en raison de sa structure et de ses propriétés uniques .

Synthèse d'autres composés

Ce composé peut être utilisé comme matière première ou intermédiaire dans la synthèse d'autres composés chimiques . Sa structure unique en fait un composant précieux dans une variété de réactions chimiques .

Études de thermolyse

“this compound” a été utilisé dans des études de thermolyse . La thermolyse est le processus de décomposition par la chaleur. L'étude de ce processus aide à comprendre la stabilité du composé sous différentes conditions de température .

Études de mécanique quantique

Le composé a été utilisé dans des études de mécanique quantique (QM) . Les méthodes QM sont fondamentales dans l'étude des réactions chimiques, et “this compound” fournit un modèle utile pour ces études .

Safety and Hazards

“Methyl 3-chloro-2-hydroxypropanoate” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

methyl 3-chloro-2-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYMVZYRXABHDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)

![4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2451213.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)

![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B2451222.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451225.png)